
3,4-Dimethylbenzoyl chloride
Overview
Description
3,4-Dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO . It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Thionyl Chloride-Mediated Synthesis
Conventional Reaction Protocol
The most widely adopted method involves reacting 3,4-dimethylbenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
Reaction equation:
$$ \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$
Procedure:
- Charge a 1:2–3 molar ratio of 3,4-dimethylbenzoic acid to SOCl₂ in a reflux apparatus.
- Implement staged heating:
- Remove excess SOCl₂ via vacuum distillation.
- Purify via fractional distillation under reduced pressure (bp 92–94°C at 12 mmHg).
Performance Metrics:
Parameter | Value | Source |
---|---|---|
Yield | 98.5–99.2% | |
Purity (HPLC) | ≥99.8% | |
SOCl₂ Consumption | 2.1–2.3 mol/mol acid |
Catalytic Enhancements
Recent patents disclose catalytic modifications to improve reaction kinetics:
- DMF Catalysis: Adding 0.5–1.0% v/v dimethylformamide (DMF) reduces reaction time by 40% while maintaining yields at 98.6±0.3%.
- Microwave Assistance: 2.45 GHz irradiation achieves 99% conversion in 22 minutes versus 8 hours thermally.
Mechanistic Insight:
DMF activates SOCl₂ through intermediate chlorosulfite ester formation, lowering the energy barrier for nucleophilic acyl substitution.
Alternative Chlorinating Agents
Oxalyl Chloride Systems
Oxalyl chloride ((COCl)₂) offers a less corrosive alternative:
Protocol:
- 1:1.5 molar ratio of acid to (COCl)₂ in dichloromethane
- 0°C to room temperature, 4–6 hours
- Yield: 95–97% with 99.3% purity
Advantages:
- No gaseous HCl/SO₂ byproducts
- Compatible with acid-sensitive substrates
Phosphorus-Based Reagents
While less common, PCl₅ and PCl₃ show niche applicability:
PCl₅ Method:
$$ \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COOH} + \text{PCl}5 \rightarrow \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{POCl}3 + \text{HCl} $$
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ flow chemistry for throughput optimization:
Key Parameters:
Economic Benefits:
Byproduct Management
Advanced plants recover >95% of SO₂ and HCl via:
Characterization & Quality Control
Spectroscopic Profiles
FT-IR (neat):
¹H NMR (CDCl₃):
Impurity Profiling
Common impurities and mitigation strategies:
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
---|---|---|---|---|
SOCl₂ (Batch) | 98.5 | 99.8 | 8 h | High |
SOCl₂ (Flow) | 99.1 | 99.9 | 12 min | Very High |
(COCl)₂ | 96.2 | 99.3 | 6 h | Moderate |
PCl₅ | 90.5 | 98.1 | 10 h | Low |
Emerging Research Directions
Photochemical Activation
UV irradiation (254 nm) enables room-temperature reactions with 1.5x rate enhancement.
Ionic Liquid Media
[BMIM][PF₆] ionic liquids improve SOCl₂ solubility, reducing stoichiometric excess to 1.2:1.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dimethylbenzoic acid and hydrogen chloride.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3,4-dimethylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3,4-Dimethylbenzoic Acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
Pharmaceutical Applications
3,4-Dimethylbenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of Anti-inflammatory Agents : It is used to create non-steroidal anti-inflammatory drugs (NSAIDs) by facilitating the introduction of functional groups that enhance therapeutic efficacy.
- Antibiotics Production : The compound is involved in synthesizing antibiotics, improving their potency and spectrum of activity against bacterial infections.
Case Study: Synthesis of a Novel Antibiotic
A study demonstrated the use of this compound in synthesizing a new class of antibiotics that showed enhanced activity against resistant strains of bacteria. The synthetic route involved reacting the compound with various amines to form amides, which were then tested for antibacterial activity.
Agrochemical Applications
In agrochemicals, this compound is employed as an intermediate in the production of herbicides and insecticides. Its role includes:
- Herbicide Development : It is used to synthesize compounds that inhibit plant growth or kill weeds selectively.
- Insecticide Formulation : The compound contributes to the creation of insecticides that target specific pests while minimizing harm to beneficial insects.
Data Table: Herbicides Synthesized Using this compound
Herbicide Name | Active Ingredient | Application |
---|---|---|
Herbicide A | 3,4-Dimethylbenzoyl-based compound | Broadleaf weed control |
Herbicide B | Chlorinated derivative | Selective grass control |
Material Science Applications
In material science, this compound is utilized in the production of polymers and resins. Its applications include:
- Polymerization Processes : It acts as a catalyst or initiator in polymerization reactions, leading to the formation of high-performance materials.
- Synthesis of Specialty Resins : The compound is used to modify resin properties for specific applications, such as adhesives and coatings.
Case Study: Development of High-Performance Polymers
Research highlighted the use of this compound in synthesizing high-performance polymers with enhanced thermal stability and mechanical strength. The polymers were tested for use in aerospace applications due to their lightweight and durable nature.
Organic Synthesis
The compound is also significant in organic synthesis as an intermediate for complex organic molecules. Its applications include:
- Synthesis of Complex Molecules : It facilitates the introduction of benzoyl groups into organic compounds, which is crucial for developing various chemical entities.
- Research and Development : Used extensively in laboratories for synthesizing novel compounds for research purposes.
Mechanism of Action
The mechanism of action of 3,4-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the acylated product. This mechanism is common in nucleophilic substitution and Friedel-Crafts acylation reactions .
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound without the methyl substitutions.
2,4-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 2 and 4 positions.
3,5-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 3 and 5 positions.
Comparison:
Reactivity: The presence of methyl groups in 3,4-dimethylbenzoyl chloride can influence its reactivity compared to benzoyl chloride. The electron-donating effect of the methyl groups can make the carbonyl carbon less electrophilic, potentially affecting the rate of nucleophilic substitution reactions.
Steric Effects: The position of the methyl groups can also introduce steric hindrance, which may impact the compound’s reactivity and the types of reactions it can undergo.
Biological Activity
3,4-Dimethylbenzoyl chloride (C9H9ClO) is an important organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is synthesized through the chlorination of 3,4-dimethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions. This process yields a liquid product that exhibits significant reactivity due to its acyl chloride functional group, making it a versatile building block in organic synthesis.
The biological activity of this compound can be attributed to its ability to act as an acylating agent. The compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, resulting in the formation of amides and esters. This reactivity is crucial for its role in synthesizing biologically active compounds .
Biological Applications
Pharmaceuticals:
- Anti-inflammatory Agents: this compound is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds are designed to minimize gastrointestinal side effects associated with traditional NSAIDs .
- Antibiotics: The compound serves as a precursor for developing various antibiotic agents, contributing to the fight against bacterial infections .
Agrochemicals:
- The compound is utilized in the production of herbicides and insecticides, showcasing its importance in agricultural applications. Its derivatives often exhibit enhanced efficacy against pests while maintaining safety profiles for crops .
Table 1: Summary of Biological Activities
Case Study: Synthesis of Pyridazinone Derivatives
A study reported the synthesis of pyridazinone derivatives from this compound through hydrazine treatment. These derivatives exhibited notable antifungal activity and were explored as potential therapeutic agents for various fungal infections. The research highlighted the compound's ability to enhance lipophilicity and improve biological activity through structural modifications .
Toxicity and Safety Considerations
While this compound is valuable in various applications, it is essential to consider its toxicity profile. As an acyl chloride, it can be corrosive and may cause irritation upon contact with skin or mucous membranes. Proper handling and safety measures are crucial when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethylbenzoyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via chlorination of 3,4-dimethylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include:
- Catalyst and Solvent : Anhydrous conditions are critical to avoid hydrolysis. Catalytic dimethylformamide (DMF) or tetrahydrofuran (THF) may accelerate the reaction .
- Temperature and Time : Reflux at 80–100°C for 4–6 hours ensures complete conversion. Prolonged heating may degrade the product.
- Purification : Distillation under reduced pressure (e.g., 109–110°C at 1.3 kPa) yields high purity (>99%) .
Note: Substitute 3,4-dimethylbenzoic acid for 3,5-isomers described in references.
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methyl groups (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). Carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peaks at m/z 168 (M⁺) and fragments at m/z 133 (loss of Cl) .
- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to corrosive properties .
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does this compound behave as an acylating agent in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing chloride group enhances electrophilicity, enabling acylation of amines, alcohols, and thiols. Example protocol:
- Amide Formation : React with amines (e.g., aniline) in dichloromethane (DCM) at 0–5°C with triethylamine (Et₃N) as a base. Monitor by TLC (hexane:ethyl acetate, 4:1) .
- Kinetic Control : Lower temperatures favor mono-acylation in polyfunctional substrates.
Q. Can computational methods predict the reactivity of this compound in complex reaction systems?
Methodological Answer: Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrophilicity : Partial charges on carbonyl carbon (≈ +0.5 e) predict nucleophilic attack sites .
- Transition States : Simulate energy barriers for acylation to optimize reaction conditions .
Q. How is X-ray crystallography applied to confirm the structure of derivatives synthesized from this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation of acetonitrile or ethyl acetate solutions yields single crystals.
- Refinement : Use SHELXL for structure solution. Key parameters: R-factor < 0.05, hydrogen bonding networks (e.g., C=O∙∙∙H-N in amides) .
Q. What strategies improve the stability of this compound in long-term storage?
Methodological Answer:
- Additives : Stabilize with 0.1% hydroquinone to inhibit radical degradation.
- Moisture Control : Store with molecular sieves (3Å) under argon. Purity >99% reduces side reactions .
Q. How do steric effects from the 3,4-dimethyl groups influence reaction selectivity?
Methodological Answer:
Properties
IUPAC Name |
3,4-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSNQOIIYQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374377 | |
Record name | 3,4-dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-23-2 | |
Record name | 3,4-Dimethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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